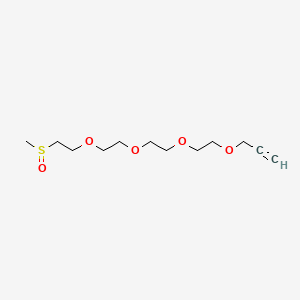
Propargyl-PEG4-thioacetyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG4-thioacetyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-thioacetyl can be synthesized through a series of chemical reactions involving the introduction of a propargyl group into a PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is activated by converting one of its terminal hydroxyl groups into a leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The activated PEG is then reacted with a propargyl alcohol derivative in the presence of a base to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG4-thioacetyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming stable triazole linkages
Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole linkages.
Bases: Such as sodium hydroxide or potassium carbonate, used in nucleophilic substitution reactions.
Thioacetic Acid or Thioacetyl Chloride: Used in the thioacetylation step .
Major Products
Triazole Derivatives: Formed from CuAAc reactions.
Substituted Propargyl Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG4-thioacetyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes
Wirkmechanismus
Propargyl-PEG4-thioacetyl exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of stable triazole linkages through CuAAc reactions, enabling the conjugation of different molecular entities. In PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG4-NHS Ester: Another PEG-based linker used in bioconjugation.
Propargyl-PEG4-Azide:
Propargyl-PEG4-Amine: Utilized in the synthesis of various bioconjugates
Uniqueness
Propargyl-PEG4-thioacetyl is unique due to its thioacetyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of PROTACs and other advanced chemical entities .
Eigenschaften
Molekularformel |
C12H22O5S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-methylsulfinylethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C12H22O5S/c1-3-4-14-5-6-15-7-8-16-9-10-17-11-12-18(2)13/h1H,4-12H2,2H3 |
InChI-Schlüssel |
HMTOMPSEKCARII-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCOCCOCCOCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)

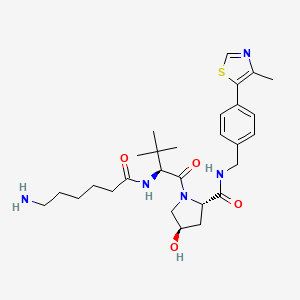
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
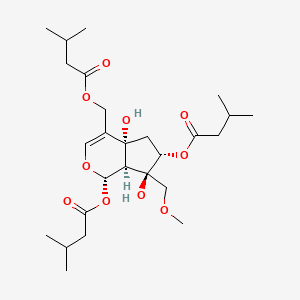
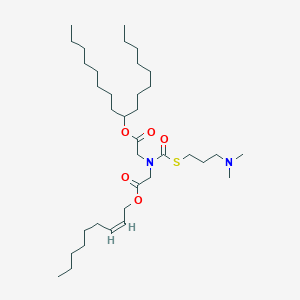

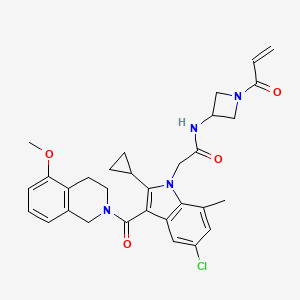
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
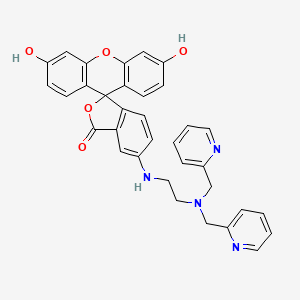
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
